2-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes chloro, fluoro, and carbamothioyl functional groups. These functional groups contribute to the compound’s reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts and bases like potassium phosphate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The chloro and fluoro groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The carbamothioyl group can also participate in covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-chloro-4-nitroaniline
- 3,5-dichlorobenzamide
Uniqueness
2-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and potential for forming diverse chemical derivatives. Additionally, the carbamothioyl group provides a unique site for covalent bonding, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
2-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2OS/c15-10-4-2-1-3-9(10)13(20)19-14(21)18-8-5-6-12(17)11(16)7-8/h1-7H,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWFOZQVDYJGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.